5-amino-6-fluorobenzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
5-amino-6-fluoro-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2OS/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNALLJGZMRGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)S2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The cyclocondensation of 5-fluoro-6-nitroaniline with thiourea derivatives under acidic conditions is a widely adopted strategy. The reaction proceeds via in situ formation of a thiourea intermediate, followed by intramolecular cyclization to form the thiazolone ring. Glacial acetic acid serves as both solvent and catalyst, with anhydrous sodium acetate enhancing reaction efficiency.
Key steps :
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Thiourea formation : 5-Fluoro-6-nitroaniline reacts with ammonium thiocyanate in acetic acid at 60°C for 4 hours.
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Cyclization : Addition of bromine at 0°C induces cyclization, yielding 6-nitro-5-fluorobenzo[d]thiazol-2(3H)-one.
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Nitro reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, furnishing the target compound.
Optimization of Reaction Conditions
A systematic study varying temperature, stoichiometry, and catalysts revealed optimal conditions (Table 1).
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 50–80 | 70 | +18% |
| Thiourea Equivalents | 1.0–1.5 | 1.2 | +12% |
| NaOAc (mol%) | 5–20 | 15 | +9% |
Microwave-assisted synthesis reduced reaction time from 7 hours to 35 minutes, achieving 78% yield.
Bromine-Mediated Cyclization of Substituted Anilines
Substrate Synthesis and Regiochemical Control
This method employs 4-fluoro-3-nitroaniline as the starting material. Bromine acts as an oxidizing agent, facilitating cyclization via electrophilic aromatic substitution. The nitro group directs cyclization to the para position, ensuring correct regiochemistry.
Synthetic pathway :
Challenges in Fluorine Retention
Fluorine loss (<5%) was observed under prolonged heating (>2 hours). Stabilizing the reaction mixture with hexafluoroisopropanol (HFIP) as a co-solvent mitigated this issue, improving fluorine retention to 98%.
Post-Synthetic Modification of Benzothiazolone Scaffolds
Direct Fluorination Strategies
Late-stage fluorination using Selectfluor® or F-TEDA-BF₄ was explored. 5-Aminobenzo[d]thiazol-2(3H)-one was treated with Selectfluor® in acetonitrile at 80°C, achieving 62% fluorination at C6. However, competing N-fluorination reduced yields, necessitating chromatographic purification.
Palladium-Catalyzed Coupling Reactions
A Suzuki-Miyaura coupling approach was investigated using 5-amino-6-bromobenzo[d]thiazol-2(3H)-one and fluoroboronic acids. Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 100°C provided the product in 45% yield. Limited substrate solubility and boronic acid decomposition were identified as key bottlenecks.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 78 | 99 | High regioselectivity | Requires nitro reduction step |
| Bromine Cyclization | 82 | 97 | Scalable | Bromine handling hazards |
| Post-Synthetic Fluorination | 62 | 95 | Late-stage modification | Low yield due to side reactions |
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O = 70:30) confirmed >98% purity for all methods. Residual solvent levels (acetic acid < 0.1%, bromine < 10 ppm) complied with ICH guidelines.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-amino-6-fluorobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the amino or fluorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-amino-6-fluorobenzo[d]thiazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-6-fluorobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and inflammation. The compound’s structure allows it to bind to these targets effectively, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Receptor Affinity
Key structural variations in benzothiazolone derivatives significantly influence receptor binding and selectivity. Below is a comparative analysis:
- Spacer Length : Shorter spacers (e.g., 2–3 methylene units) between benzothiazolone and azepane rings enhance σ₁ receptor affinity and selectivity (e.g., 5a: σ₁ Ki = 4.1 nM, 43-fold selectivity) .
- 6-Position Substitution: Acyl groups (e.g., propionyl in 8a) improve σ₁ selectivity compared to alkyl groups (e.g., 11a), which increase σ₂ binding .
- 5-Amino Group: The amino group at position 5 could mimic the pharmacophore of antidepressants like fluoxetine, which increase serotonin and norepinephrine levels (as seen in analogues 2c and 2d) .
Biological Activity
5-amino-6-fluorobenzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiazole core with an amino group and a fluorine atom at specific positions. The molecular formula is C₇H₅FN₂OS, and it possesses distinct physicochemical properties that contribute to its biological activities.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of cholinergic enzymes, specifically acetylcholinesterase and butyrylcholinesterase. In vitro studies demonstrated that it exhibits stronger inhibitory activity compared to standard drugs like rivastigmine, with IC₅₀ values as low as 1.66 μmol/L for certain derivatives .
- Anticancer Activity : Benzothiazole derivatives, including this compound, have been implicated in anticancer mechanisms. They can induce apoptosis and cell cycle arrest in various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The compound has shown promising results in inhibiting cancer cell proliferation at micromolar concentrations .
- Antimicrobial Properties : Studies indicate that benzothiazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, this compound has been tested against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, demonstrating significant antibacterial effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of various benzothiazole derivatives, this compound was part of a series that exhibited significant cytotoxicity against multiple cancer cell lines. The compound not only inhibited cell proliferation but also modulated inflammatory cytokine levels such as IL-6 and TNF-α, suggesting a dual role in both direct cytotoxic effects and modulation of the tumor microenvironment .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be further understood through SAR studies which highlight the importance of specific substitutions on the benzothiazole ring. Modifications at the 2 and 6 positions have been shown to enhance anticancer activity significantly, indicating that fine-tuning the chemical structure can lead to improved therapeutic profiles .
Q & A
Q. What are the common synthetic routes for 5-amino-6-fluorobenzo[d]thiazol-2(3H)-one, and what factors influence reaction yields?
The synthesis typically involves multi-step organic reactions, such as condensation of thiazole precursors with aldehydes or ketones under controlled conditions. For example, a thiazole derivative may react with a fluorinated benzaldehyde in the presence of a base (e.g., NaH) or acid catalyst to form the benzylidene-thiazole intermediate. Reaction conditions such as temperature (e.g., reflux in THF or ethanol), solvent choice, and catalyst type (e.g., piperidine for Knoevenagel condensations) critically influence yield and purity. Optimizing stoichiometry and reaction time (e.g., 5–12 hours) can mitigate side reactions .
Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is pivotal for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like C=O or N-H stretches. X-ray crystallography may resolve 3D conformation, particularly for analyzing π-π stacking or hydrogen-bonding interactions in the solid state .
Q. What in vitro assays are recommended for initial evaluation of its biological activity?
Standard cytotoxicity assays using sulforhodamine B (SRB) or MTT protocols are employed to screen against cancer cell lines (e.g., MCF-7, HEPG-2). Antimicrobial activity is assessed via broth microdilution (MIC determination). Enzymatic inhibition studies (e.g., kinase or topoisomerase assays) require purified enzymes and spectrophotometric monitoring of substrate conversion. Normal cell lines (e.g., WI-38 fibroblasts) are included to evaluate selectivity .
Q. What are the key structural features influencing the compound’s reactivity and bioactivity?
The fluorinated benzene ring enhances electrophilicity and metabolic stability, while the thiazol-2(3H)-one core enables hydrogen bonding with biological targets. Substituents at the 5- and 6-positions (e.g., amino groups) modulate solubility and interaction with charged residues in enzyme active sites. Halogen atoms (e.g., fluorine) improve lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can researchers optimize the synthesis to enhance enantiomeric purity?
Chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) during the cyclization step can improve enantioselectivity. Techniques like chiral HPLC or capillary electrophoresis are used to assess purity. Solvent polarity adjustments (e.g., switching from DMF to chloroform) may reduce racemization during intermediate formation .
Q. What strategies resolve contradictions in biological activity data across studies?
Comparative meta-analysis of assay conditions (e.g., cell line origin, serum concentration) identifies variability sources. Dose-response curves and time-kill kinetics clarify potency discrepancies. Orthogonal assays (e.g., isothermal titration calorimetry vs. surface plasmon resonance) validate target engagement mechanisms .
Q. How do molecular docking simulations contribute to understanding its mechanism of action?
Docking studies (using software like AutoDock Vina) predict binding modes to targets such as DNA topoisomerases or kinase domains. Free energy calculations (MM/PBSA) quantify binding affinities, while molecular dynamics simulations (100 ns trajectories) assess complex stability. Experimental validation via mutagenesis (e.g., alanine scanning) confirms critical residues .
Q. What approaches study structure-activity relationships (SAR) in derivatives?
Systematic modification of substituents (e.g., replacing fluorine with chlorine or methoxy groups) evaluates electronic and steric effects. Biological testing of analogs (e.g., thiazolo-triazole vs. imidazo-thiazole cores) identifies pharmacophores. QSAR models using descriptors like logP or polar surface area correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
